molecular formula C8H12ClN3O B1453075 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol CAS No. 1219963-83-3

2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol

Cat. No.: B1453075
CAS No.: 1219963-83-3
M. Wt: 201.65 g/mol
InChI Key: XBULSXXBGPYADM-UHFFFAOYSA-N
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Description

2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol is a chemical compound with the molecular formula C8H12ClN3O . It belongs to a class of pyrimidine derivatives, which are privileged structures in medicinal chemistry and chemical biology research. Pyrimidine-based compounds, particularly those with chloro and aminoalkanol substituents, are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules . The presence of the chloro group on the pyrimidine ring makes it a versatile handle for further functionalization via nucleophilic substitution reactions, while the amino-propanol chain can contribute to molecular solubility and hydrogen-bonding potential. This compound is intended for Research Use Only (RUO) and is a valuable reagent for scientists working in areas such as synthetic organic chemistry, drug discovery, and agrochemical development. Researchers can utilize it to create libraries of novel compounds for biological screening or to study structure-activity relationships (SAR). Handle with appropriate personal protective equipment (PPE) in a well-ventilated environment. Refer to the relevant Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

2-[(6-chloropyrimidin-4-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-8(2,4-13)12-7-3-6(9)10-5-11-7/h3,5,13H,4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBULSXXBGPYADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Steps

Starting Materials

Stepwise Synthesis Approach

Step 1: Selective Amination at Pyrimidine C-4 Position
  • The 4-chlorine atom on 2-methyl-4,6-dichloropyrimidine is selectively substituted by an amino group derived from an appropriate amine or amino alcohol.
  • This reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
  • Potassium tert-butoxide or sodium hydride is used to generate the nucleophilic amine species in situ.
  • The reaction proceeds to give the 4-amino-6-chloropyrimidine intermediate.
Step 2: Introduction of the 2-Methyl-1-propanol Side Chain
  • The 6-chlorine atom is then substituted by the 2-methyl-1-propanol moiety or its equivalent.
  • This is achieved by reacting the monochloro-pyrimidine intermediate with sodium in ethylene glycol or by deprotonating the alcohol with sodium hydride and then reacting with the chloropyrimidine.
  • Elevated temperatures (90–100 °C) and extended reaction times (24–70 hours) are commonly employed to drive the substitution.
  • This step yields the target compound 2-[(6-chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol.
Step 3: Purification and Crystallization
  • The crude product is purified by crystallization from methanol or other suitable solvents.
  • The final compound is obtained as a white to beige powder with good yields.

Reaction Conditions and Optimization

Step Reactants Solvent Temperature Time Notes
1 2-methyl-4,6-dichloropyrimidine + amine DMSO or THF Room temp to 50 °C 16-48 h Use of potassium tert-butoxide or sodium hydride to generate nucleophile
2 Monochloro-pyrimidine + sodium in ethylene glycol or alkoxide Ethylene glycol or THF 90-100 °C 24-70 h Extended heating for complete substitution
3 Purification Methanol or diethyl ether Ambient N/A Crystallization and drying under vacuum

Representative Experimental Data (Literature Examples)

Parameter Value/Condition Yield Purity
Amination reaction time 16-48 hours 85-90% >95% (HPLC)
Alcohol substitution temperature 90-100 °C 80-88% >98% (NMR, LC-MS)
Final product form White to beige powder N/A N/A

Key Research Findings and Advantages

  • The selective substitution of the 4-chlorine atom before the 6-chlorine is critical for obtaining the desired intermediate without over-substitution.
  • Use of sodium hydride and potassium tert-butoxide as bases effectively generates the nucleophiles needed for substitution.
  • The synthetic route involving initial preparation of ethyl esters followed by hydrolysis to acids and subsequent amidation (as seen in related pyrimidine derivatives) is efficient, but for this compound, direct substitution methods are preferred for simplicity and industrial scalability.
  • The described methods allow for relatively mild conditions, good yields, and ease of purification, making them suitable for scale-up in pharmaceutical manufacturing.

Summary Table of Preparation Methods

Method Key Reagents Solvent Reaction Type Temperature Yield Reference
Selective amination of 4-chloropyrimidine 2-methyl-4,6-dichloropyrimidine + amine DMSO, THF Nucleophilic aromatic substitution RT to 50 °C 85-90%
Substitution of 6-chlorine with 2-methyl-1-propanol Monochloro-pyrimidine + sodium/alkoxide Ethylene glycol, THF Nucleophilic substitution 90-100 °C 80-88%
Ester hydrolysis and amidation (alternative) Ethyl ester intermediate + hydrolysis + amine Various Hydrolysis + amidation Mild to moderate Good

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The 6-chloro group on the pyrimidine ring undergoes substitution reactions with nucleophiles. For example:

  • Ammonolysis : Reacts with amines (e.g., n-propylamine) in polar aprotic solvents like DMSO or DMF at elevated temperatures (70–100°C) to yield amino-substituted pyrimidines .

  • Alkoxylation : Sodium hydride or potassium tert-butylate facilitates substitution with alcohols (e.g., ethylene glycol) to form ether derivatives .

Example Reaction:

2 6 Chloro 4 pyrimidinyl amino 2 methyl 1 propanol+R NH2DMSO 90 C2 6 R amino 4 pyrimidinyl amino 2 methyl 1 propanol\text{2 6 Chloro 4 pyrimidinyl amino 2 methyl 1 propanol}+\text{R NH}_2\xrightarrow{\text{DMSO 90 C}}\text{2 6 R amino 4 pyrimidinyl amino 2 methyl 1 propanol}

Functionalization of the Amino-Alcohol Group

The 2-methyl-1-propanol moiety participates in:

  • Esterification : Reacts with acyl chlorides or anhydrides to form esters under basic conditions .

  • Salt Formation : Neutralizes acids (e.g., HCl) to produce water-soluble ammonium salts .

  • Coordination Chemistry : The hydroxyl and amino groups act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming stable complexes .

Reactivity Data and Comparative Analysis

Key reaction outcomes for analogous compounds are summarized below:

Reaction Type Conditions Product Yield Reference
Chlorine substitutionDMSO, 70°C, 24 h2-[(6-(n-Propylamino)-4-pyrimidinyl)amino]-2-methyl-1-propanol85%
EtherificationNaH, THF, 60°C2-[(6-(Ethoxy)-4-pyrimidinyl)amino]-2-methyl-1-propanol72%
Salt formationHCl in dioxaneHydrochloride salt95%

Stability and Degradation Pathways

  • Hydrolysis : The chloro-pyrimidine ring hydrolyzes in aqueous acidic or basic conditions to form 6-hydroxy derivatives .

  • Oxidation : The secondary alcohol oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄) .

Biological Activity Correlations

While direct data for this compound is limited, structurally related pyrimidines exhibit endothelin receptor antagonism:

Compound ETₐ IC₅₀ (nM) ETₐ IC₅₀ (nM) Reference
Analog 82.2216
Analog 170.5391

Scientific Research Applications

Chemistry

2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol serves as a critical building block for synthesizing more complex pyrimidine derivatives. Its structure allows for various chemical modifications, which can lead to the development of new compounds with desired properties.

Reactions

The compound can undergo:

  • Oxidation : Producing oxides.
  • Reduction : Yielding reduced forms.
  • Substitution Reactions : The chlorine atom in the pyrimidine ring can be replaced by various nucleophiles.

Biological Research

Research into the biological activities of this compound has revealed potential anti-inflammatory and antimicrobial properties.

Pharmaceutical Development

Ongoing studies are exploring the compound's potential as a therapeutic agent across various medical conditions. Its unique chemical properties make it a candidate for drug development aimed at addressing inflammation and infection.

Industrial Applications

In the industrial sector, this compound is utilized in the formulation of agrochemicals and pharmaceuticals, contributing to advancements in crop protection and medicinal chemistry.

Case Study 1: Anti-inflammatory Properties

A study investigating the anti-inflammatory effects of pyrimidine derivatives highlighted that compounds similar to this compound exhibited significant inhibition of COX enzymes, leading to decreased inflammation markers in vitro.

Case Study 2: Antimicrobial Activity

Research focused on antimicrobial screening found that this compound demonstrated notable activity against specific bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for synthesizing pyrimidine derivativesVersatile synthetic utility
Biological ResearchAnti-inflammatory and antimicrobial propertiesInhibition of COX enzymes; significant antimicrobial activity
Pharmaceutical DevelopmentPotential therapeutic agent for inflammatory diseasesOngoing research into drug formulations
Industrial ApplicationsUsed in agrochemicals and pharmaceuticalsEnhances product efficacy in crop protection

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share the 6-chloropyrimidine moiety but differ in substituents, leading to variations in physicochemical and functional properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Differences Similarity Score
This compound (Target) 1219963-83-3 C₈H₁₂ClN₃O 201.65 Tertiary alcohol with methyl branch Reference
2-(4-(6-Chloropyrimidin-4-yl)piperazin-1-yl)ethanol 1220036-27-0 C₁₀H₁₄ClN₅O 255.70 Ethanol linked via piperazine ring 95%
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine 1017782-75-0 C₁₀H₁₄ClN₅ 239.70 Methylpiperazine substituent; lacks alcohol 94%
2-((6-Chloropyrimidin-4-yl)(ethyl)amino)ethanol 1220020-02-9 C₈H₁₂ClN₃O 201.65 Ethylaminoethanol side chain 90%
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol 1248283-41-1 C₇H₁₀ClN₃O 187.63 Secondary alcohol (propan-2-ol) N/A
Solubility and Reactivity
  • 1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol (CAS 1248283-41-1) has a secondary alcohol, which may enhance hydrogen-bonding capacity compared to the target’s tertiary alcohol .
Pharmacological Relevance
  • Piperazine-containing analogues (e.g., 1220036-27-0 and 1017782-75-0) are more likely to exhibit CNS activity due to the piperazine moiety’s affinity for neurotransmitter receptors .

Biological Activity

2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol, a pyrimidine derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its unique chemical reactivity and potential therapeutic applications.

  • IUPAC Name : 2-[(6-chloropyrimidin-4-yl)amino]-2-methylpropan-1-ol
  • Molecular Formula : C₈H₁₂ClN₃O
  • CAS Number : 1219963-83-3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity :
    • Exhibits antibacterial effects against various strains, including Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 16 µg/mL and a minimum bactericidal concentration (MBC) of 32 µg/mL .
    • Potential antifungal properties have also been noted in related studies involving pyrimidine derivatives.
  • Anticancer Potential :
    • Demonstrated cytotoxicity against cancer cell lines such as HeLa and AGS. For instance, one study reported an IC50 value of 53.02 µM against gastric adenocarcinoma cells .
    • Structural modifications in related pyrimidine compounds have shown enhanced activity, suggesting that similar modifications could optimize the efficacy of this compound.
  • Anti-inflammatory Effects :
    • The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including this compound:

StudyFindings
Study 1Investigated the antimicrobial properties against Enterococcus faecalis, confirming significant antibacterial activity with MIC values .
Study 2Explored the anticancer effects on various cell lines, highlighting its potential as a therapeutic agent in oncology .
Study 3Analyzed the structure-activity relationship (SAR) of similar compounds, indicating that specific substitutions can enhance biological efficacy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

CompoundActivityNotes
2-Amino-4-chloro-6-methylpyrimidineAntimicrobialSimilar structural features but different substitution patterns.
5-HydroxymethylpyrimidineCytotoxicEnhanced cytotoxicity noted in modified derivatives; suggests structural modifications may improve efficacy .

Q & A

Q. What are the common synthetic routes for 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: A key approach involves nucleophilic substitution between 6-chloro-4-aminopyrimidine and 2-methyl-1-propanol derivatives. Optimization includes controlling reaction temperature (40–60°C), using polar aprotic solvents (e.g., DMF or DMSO), and introducing catalytic bases like triethylamine to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reductive amination or hydride-based reduction (e.g., NaBH4_4) may also apply, as seen in structurally similar alcohol-amine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features should be prioritized?

  • Methodological Answer:
  • NMR (¹H/¹³C): Focus on the pyrimidinyl proton signals (δ 8.2–8.5 ppm) and the methyl groups in the propanol moiety (δ 1.2–1.5 ppm). Coupling patterns can confirm substitution positions .
  • IR Spectroscopy: Identify N-H stretching (3200–3400 cm1^{-1}) and C-Cl bonds (600–800 cm1^{-1}).
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to confirm the chloro-pyrimidine backbone .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its biological activity, and what methods are used to isolate enantiomers?

  • Methodological Answer: Chiral centers in the propanol moiety can drastically alter binding affinity to biological targets (e.g., enzymes or receptors). Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or capillary electrophoresis to resolve enantiomers. Activity comparisons via in vitro assays (e.g., IC50_{50} measurements) against racemic mixtures can quantify stereochemical impacts. Computational docking studies (AutoDock Vina) may predict binding modes of enantiomers to targets like kinases or GPCRs .

Q. What strategies are recommended for resolving contradictions in pharmacological data across studies, such as inconsistent IC50_{50} values or off-target effects?

  • Methodological Answer:
  • Assay Standardization: Validate cell lines (e.g., HEK293 vs. HeLa) and ensure consistent ATP concentrations in kinase assays.
  • Metabolic Stability Tests: Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo efficacy .
  • Off-Target Screening: Employ proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to identify unintended interactions .

Q. What experimental approaches are used to assess the environmental fate and ecotoxicological effects of this compound?

  • Methodological Answer:
  • Biodegradation Studies: Aerobic/anaerobic microbial cultures quantify degradation half-lives. Monitor metabolites via LC-MS/MS .
  • Aquatic Toxicity: Daphnia magna or zebrafish embryo assays (OECD guidelines) evaluate acute/chronic toxicity. Measure LC50_{50} and teratogenic effects.
  • Soil Adsorption: Batch equilibrium tests (OECD 106) determine Koc_{oc} values to predict mobility in ecosystems .

Data Interpretation & Theoretical Frameworks

Q. How can computational modeling (e.g., QSAR, DFT) predict the reactivity or toxicity of derivatives of this compound?

  • Methodological Answer:
  • QSAR Models: Train models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Validate against experimental toxicity data (e.g., LD50_{50}) .
  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites prone to metabolic oxidation .

Q. What experimental designs are critical for studying the compound’s mechanism of action in complex biological systems?

  • Methodological Answer:
  • Transcriptomics/Proteomics: RNA-seq or SILAC-based workflows identify differentially expressed genes/proteins post-treatment.
  • Kinetic Studies: Use stopped-flow spectroscopy to measure binding rates to target enzymes (e.g., kon_{on}/koff_{off}) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol
Reactant of Route 2
Reactant of Route 2
2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol

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